molecular formula C10H12N2O B12362171 3-Phenylpyrazolidine-4-carbaldehyde

3-Phenylpyrazolidine-4-carbaldehyde

Katalognummer: B12362171
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: ORGBNEWCMVFSBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylpyrazolidine-4-carbaldehyde is a heterocyclic compound that contains a pyrazolidine ring with a phenyl group attached to the third carbon and an aldehyde group attached to the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrazolidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolidine ring. Another method involves the Vilsmeier-Haack reaction, where phenylhydrazones are treated with a formylating agent to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylpyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Phenylpyrazolidine-4-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylpyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrazolidine ring.

    3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring and different substitution pattern.

Uniqueness

3-Phenylpyrazolidine-4-carbaldehyde is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

3-phenylpyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-5,7,9-12H,6H2

InChI-Schlüssel

ORGBNEWCMVFSBB-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(NN1)C2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.